molecular formula C22H32O5 B1248109 Membranolide D

Membranolide D

Cat. No.: B1248109
M. Wt: 376.5 g/mol
InChI Key: GRCQGWSFSFNRFC-TWYVEXAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Membranolide D is a diterpenoid compound related to the membranolide family of natural products isolated from the Antarctic sponge Dendrilla antarctica . These compounds are characterized by a complex, polycyclic structures and are a subject of interest in natural product and medicinal chemistry research . This compound provides researchers with a novel scaffold for investigating new therapeutic strategies, particularly in the realm of infectious diseases. Its structural relatives have demonstrated significant biological activities, including anti-biofilm activity against the biofilm phase of methicillin-resistant Staphylococcus aureus (MRSA) and anti-leishmania activity against the parasites that cause leishmaniasis . This makes this compound a valuable compound for exploring new approaches to combat drug-resistant bacteria and neglected tropical diseases. Research into this class of compounds also contributes to chemical ecology, as they are understood to play a defensive role for the sponge against predators and pathogens in its native environment . This compound is supplied for research purposes only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

(2R)-2-[(1S,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid

InChI

InChI=1S/C22H32O5/c1-13(18(23)24)16-15(22(4)11-7-10-21(2,3)12-22)9-8-14-17(16)20(26-6)27-19(14)25-5/h8-9,13,19-20H,7,10-12H2,1-6H3,(H,23,24)/t13-,19+,20-,22+/m1/s1

InChI Key

GRCQGWSFSFNRFC-TWYVEXAOSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC2=C1[C@@H](O[C@@H]2OC)OC)[C@]3(CCCC(C3)(C)C)C)C(=O)O

Canonical SMILES

CC(C1=C(C=CC2=C1C(OC2OC)OC)C3(CCCC(C3)(C)C)C)C(=O)O

Synonyms

membranolide D

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Membranolide D exhibits significant antimicrobial properties, particularly against Gram-negative bacteria and fungi. Research indicates that this compound and its derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves disrupting bacterial cell membranes, which is critical for maintaining cellular integrity.

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Escherichia coliInhibition
Staphylococcus aureusMild activity
Bacillus subtilisInhibition

Anti-Leishmanial Properties

This compound has shown promising results in anti-leishmanial activity, particularly against the parasite Leishmania donovani, which causes visceral leishmaniasis. A study indicated that this compound and related compounds derived from Dendrilla membranosa demonstrated potent bioactivity in inhibiting the growth of this parasite. The structure-activity relationship (SAR) studies revealed that specific modifications to the compound can enhance its efficacy.

Case Study: Anti-Leishmanial Efficacy

In a screening program, extracts from Dendrilla membranosa were tested for their ability to inhibit Leishmania donovani. The results showed that this compound had an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for treating leishmaniasis .

Cytotoxicity Against Cancer Cells

Recent studies have begun to explore the cytotoxic effects of this compound on cancer cells. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxic Effects of this compound on Cancer Cells

Cancer Cell LineEffectReference
Human Peripheral Blood Mononuclear CellsInduction of apoptosis

Ecological Significance

Beyond its pharmaceutical applications, this compound plays a significant role in the ecological interactions within its marine environment. It serves as a chemical defense mechanism against predators, such as amphipods, thereby enhancing the survival of Dendrilla membranosa in competitive marine ecosystems .

Future Directions and Research Opportunities

The diverse applications of this compound highlight its potential as a valuable compound in drug discovery and development. Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and anti-cancer effects.
  • Formulation Development : Exploring various formulations to enhance bioavailability and efficacy.
  • Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans for treating leishmaniasis and other diseases.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Core Structure Key Substituents Molecular Formula Source Organism
This compound Tetracyclic fused system Acetylated methoxy at C-21; methyl ester at C-22 C₂₁H₂₈O₅ Dendrilla antarctica
Dendrillin B Similar tetracyclic framework Methyl group at C-9; acetyloxy at C-16 C₂₁H₃₂O₄ Dendrilla antarctica
Aplysulphurin Planar aromatic ring system Furopyranone ring fused with benzene C₂₀H₂₆O₄ Dendrilla membranosa
Darwinolide Hexacyclic scaffold Hydroxyl groups at C-11 and C-15 C₂₅H₃₄O₆ Darwinella oxeata

Key Observations :

  • This compound and dendrillin B share a tetracyclic backbone but differ in substituent positioning. Dendrillin B lacks the acetylated methoxy group at C-21, instead featuring a methyl group at C-9 and an acetyloxy group at C-16 .
  • Aplysulphurin exhibits a planar aromatic system, which enhances rigidity and bioactivity against parasites but increases cytotoxicity compared to this compound .
  • Darwinolide, isolated from a different sponge genus, has a hexacyclic structure with hydroxyl groups that confer higher polarity and distinct pharmacokinetic properties .

Bioactivity Profiling

Table 2: Comparative Bioactivity Data

Compound MRSA Biofilm Inhibition (IC₅₀) Leishmania donovani (IC₅₀) Cytotoxicity (J774A.1 cells, IC₅₀) Selective Index (SI)
This compound 2.8 µM 3.5 µM >50 µM >17.8
Aplysulphurin 5.1 µM 3.1 µM 12.4 µM 4.0
Dendrillin C 1.2 µM N/A >100 µM >83.3
Darwinolide 4.7 µM >10 µM >50 µM >10.6

Key Findings :

  • This compound outperforms aplysulphurin and darwinolide in MRSA biofilm inhibition, likely due to its balanced lipophilicity from the acetylated methoxy group, enhancing membrane penetration .
  • Despite similar anti-parasitic activity, this compound has a superior selective index (>17.8) compared to aplysulphurin (SI = 4.0), attributed to lower cytotoxicity .
  • Dendrillin C, a newly discovered analogue, shows the highest potency against MRSA (IC₅₀ = 1.2 µM), suggesting that minor structural modifications (e.g., axial methyl groups) significantly enhance activity .

Ecological and Chemical Diversity

This compound and its analogues exhibit variable concentrations in Dendrilla antarctica depending on environmental conditions:

  • Habitat-Specific Production: Sponges under algal canopies (B-habitat) produce higher concentrations of tetrahydroaplysulphurin-1 (up to 3.4 mg/kg dry weight) compared to those in open waters (W-habitat). However, this compound remains consistently present across habitats (average 1.3 mg/kg) .
  • Chemical Defense Role: this compound is implicated in deterring amphipod grazers, with its concentration inversely correlated with herbivore abundance in shallow-water sponges .

Preparation Methods

Collection and Initial Processing

Specimens of Dendrilla antarctica collected near Palmer Station, Antarctica, during the 2010 field season served as the source material for membranoid D. Freshly harvested sponge biomass (330 g dry weight) underwent freeze-drying to preserve labile secondary metabolites. The desiccated material was subsequently subjected to sequential extraction with a 1:1 v/v mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) over 72 hours at room temperature. This solvent system effectively solubilizes both polar and non-polar terpenoids while minimizing degradation of acid-sensitive functionalities.

Chromatographic Fractionation

The crude extract underwent preliminary fractionation using medium-pressure liquid chromatography (MPLC) on normal-phase silica gel with a stepwise gradient of ethyl acetate in hexanes (0–100%). The 20% ethyl acetate fraction, identified via TLC bioautography against Leishmania donovani, contained membranoid D precursors. Further purification employed reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and isocratic elution using 60% acetonitrile in water. This protocol yielded membranoid D (22.2 mg, 0.0067% dry weight) alongside congeners such as membranolide (19.3 mg) and tetrahydroaplysulphurin-1 (52.3 mg).

Table 1: Chromatographic Parameters for Membranoid D Isolation

ParameterSpecification
Stationary PhaseC18 silica (5 μm, 250 × 10 mm ID)
Mobile PhaseAcetonitrile:H₂O (60:40)
Flow Rate2.5 mL/min
Retention Time14.7 min
Purity Post-HPLC>95% (by ¹H NMR)

Total Synthesis of Membranoid D

Retrosynthetic Analysis

The synthetic route to membranoid D builds upon the established total synthesis of racemic membranolide, followed by regioselective acetalization. Key disconnections include:

  • Construction of the isobenzofuranone core via Friedel-Crafts acylation

  • Stereoselective introduction of the 1,3,3-trimethylcyclohexyl moiety

  • Bis-acetalization at C-11 and C-13 positions using silver-catalyzed methanol addition

Isobenzofuranone Core Assembly

The starting material, o-methoxyphenylmagnesium bromide, undergoes nucleophilic addition to 3,5,5-trimethyl-2-cyclohexen-1-one in tetrahydrofuran at −78°C. Acidic workup (10% HCl) induces cyclization to form the tricyclic isobenzofuranone skeleton. X-ray crystallography confirms the trans-junction of the decalin system.

Side Chain Functionalization

Esterification of the C-7 acetic acid moiety with methyl iodide (K₂CO₃, DMF, 60°C, 12 h) proceeds quantitatively. Subsequent epoxidation of the Δ¹⁴ double bond using m-CPBA in dichloromethane introduces the critical oxygenation pattern for acetal formation.

Silver-Catalyzed Bis-Acetalization

The key transformation employs a [Ag(I)(Pc-L)] complex (2 mol%) to mediate methanol addition across the C-11 and C-13 carbonyl groups. Optimization studies in toluene at 60°C for 20 hours achieve 78% conversion to membranoid D, with <5% over-acetalization byproducts. The reaction mechanism, probed via ¹H NMR kinetics, proceeds through a hemiacetal intermediate without detectable isochromenilium ion formation.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

High-resolution electrospray ionization mass spectrometry (HRESIMS) of membranoid D confirmed the molecular formula C₂₃H₃₄O₇ (observed m/z 433.2201 [M+Na]⁺, calculated 433.2198). Key ¹H NMR features (500 MHz, CDCl₃) include:

  • Double doublet at δ 5.75 (J = 8.2, 1.5 Hz) for the acetal proton

  • Two singlet methyl groups at δ 1.32 and 1.28 ppm

  • Aromatic protons as a multiplet at δ 6.87–6.92 ppm

Crystallographic Validation

Single-crystal X-ray diffraction (Cu Kα radiation) unambiguously established the R,R configuration at the acetal centers. The seven-membered carbocyclic ring adopts a boat conformation with pseudoequatorial orientation of the methyl groups.

Challenges and Optimization Strategies

Natural Product Yield Limitations

Field collections yield ≤0.007% membranoid D from dry sponge mass, necessitating synthetic approaches for scale-up. The natural extraction route remains problematic due to:

  • Seasonal variability in sponge metabolite production

  • Co-elution with structurally similar diterpenoids during HPLC

  • Instability of hemiacetal intermediates under acidic conditions

Synthetic Route Improvements

Recent advances in continuous flow acetalization using immobilized Ag(I) catalysts demonstrate potential for enhancing membranoid D production. Preliminary trials achieved 85% conversion in 2 hours residence time with 99% regioselectivity, representing a 3-fold productivity increase over batch methods .

Q & A

Q. What are the optimal extraction and isolation techniques for Membranolide D from natural sources?

Answer: this compound is typically extracted using non-polar solvents (e.g., dichloromethane or ethyl acetate) via maceration or Soxhlet extraction, followed by fractionation using column chromatography (e.g., silica gel or Sephadex LH-20). Final purification often employs reverse-phase HPLC. Validation of purity (>95%) is critical, requiring analytical techniques like TLC and LC-MS. For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously, and cross-reference with established protocols for related diterpenoids .

Q. How is the structural elucidation of this compound validated in academic research?

Answer: Structural validation combines spectroscopic

  • NMR : 1D (1^1H, 13^{13}C) and 2D (COSY, HSQC, HMBC) analyses confirm connectivity and stereochemistry.
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable.
  • HR-MS : Validates molecular formula (C20H28O4C_{20}H_{28}O_4, [M+H]+^+ m/z 333.2065).
    Contradictions in spectral interpretations (e.g., ambiguous NOE correlations) should be resolved by comparing data with synthetic analogues or computational modeling (DFT-NMR) .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biosynthetic pathways of this compound in producing organisms?

Answer: Biosynthetic studies involve:

  • Isotopic labeling : Administer 13^{13}C-labeled precursors (e.g., acetate or mevalonate) to track carbon incorporation via NMR or LC-MS.
  • Gene knockout : CRISPR/Cas9 targeting putative diterpene synthases or cytochrome P450s in the host organism.
  • Heterologous expression : Clone candidate gene clusters into model systems (e.g., Saccharomyces cerevisiae) to confirm enzymatic activity.
    Ensure controls include wild-type cultures and unlabeled controls to rule out nonspecific incorporation .

Q. How do researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer: Discrepancies (e.g., IC50_{50} variability in cytotoxicity assays) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using guidelines like the NIH’s Assay Guidance Manual.
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to confirm significance .

Q. What in vivo models are most suitable for evaluating the pharmacokinetic properties of this compound?

Answer:

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Monitor plasma concentrations via LC-MS/MS over 24–72 hours.
  • Tissue distribution : Sacrifice animals at timed intervals, homogenize tissues, and quantify this compound using validated extraction protocols.
  • Metabolite identification : Collect urine and feces, then screen for phase I/II metabolites with HR-MS/MS. For ethical compliance, adhere to institutional animal care guidelines and include sham-treated controls .

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

Answer:

  • Molecular docking : Screen derivative libraries against target proteins (e.g., NF-κB or COX-2) using AutoDock Vina. Prioritize compounds with lower binding energies.
  • QSAR modeling : Train models on existing bioactivity data to predict IC50_{50} values for novel structures. Validate with leave-one-out cross-validation.
  • ADMET prediction : Use SwissADME or ADMETLab to filter candidates with unfavorable pharmacokinetics (e.g., low permeability or hepatotoxicity). Experimental validation remains critical .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectra, chromatograms, and statistical outputs in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Conflict Resolution : For contradictory results (e.g., conflicting IC50_{50} values), conduct meta-analyses with standardized effect sizes and publish negative findings to reduce publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.